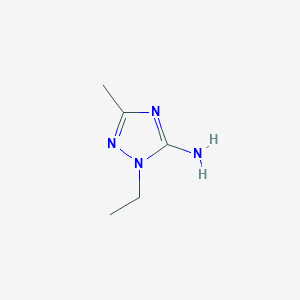

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-5-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGYPYCRGWRUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling of 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine

[1][2]

Executive Summary

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine (Molecular Formula: C₅H₁₀N₄) is a heterocyclic building block characterized by a 1,2,4-triazole core substituted with an ethyl group at the N1 position, a methyl group at C3, and a primary amine at C5.[1][3][4][5][6][7] Unlike its unsubstituted parent (3-amino-1,2,4-triazole), this molecule lacks annular tautomerism due to N1-alkylation, locking its electronic configuration and altering its reactivity profile.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors, antifungal agents, and high-nitrogen energetic materials.[1]

Structural Identity & Physicochemical Profile[4][8][9][10]

Chemical Identifiers

| Property | Specification |

| IUPAC Name | 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine |

| Common Synonyms | 5-Amino-1-ethyl-3-methyl-1,2,4-triazole; 3-Methyl-1-ethyl-5-aminotriazole |

| CAS Registry Number | Note: Often indexed under general aminotriazole derivatives or specific proprietary IDs (e.g., 1249430-93-0 for related salts).[1][2][8][9] |

| SMILES | CCN1C(=NC(=N1)C)N |

| InChI Key | Derivative specific (Calculated: MYGYPYCRGWRUJQ-UHFFFAOYSA-N) |

Physical Properties[1][10][13]

-

Molecular Weight: 126.16 g/mol [2]

-

Appearance: Typically off-white to pale yellow crystalline solid.[1][2]

-

Solubility: High solubility in polar organic solvents (DMSO, Methanol, Ethanol); moderate solubility in water due to the hydrophilic amine and triazole ring.[1]

-

pKa (Calculated): The conjugate acid (protonated at N4) has a pKa of approximately 3.5–4.[2]2. The exocyclic amine is weakly basic due to resonance delocalization into the electron-deficient triazole ring.[2]

Synthetic Routes & Process Chemistry

The synthesis of 1,2,4-triazoles with specific substitution patterns requires regioselective control.[1] The most robust industrial route avoids the ambiguity of alkylating a pre-formed triazole ring (which yields mixtures of N1 and N2 isomers) by using a cyclization strategy.[2]

Primary Synthetic Pathway: Imidate-Hydrazine Cyclization

This route ensures the correct placement of the ethyl group at N1 by using ethylhydrazine as a starting material.[1][2]

Protocol Overview:

-

Precursor Formation: Reaction of acetonitrile with ethanol/HCl to form Ethyl acetimidate , followed by cyanamide reaction to yield Ethyl N-cyanoacetimidate .[1][2]

-

Cyclization: Condensation of Ethyl N-cyanoacetimidate with Ethylhydrazine .

Reaction Mechanism: Ethylhydrazine acts as a binucleophile.[2] The internal nucleophilic attack is directed by the electrophilicity of the imidate carbon and the cyano group.[1][2]

Figure 1: Regioselective synthesis via N-cyanoacetimidate condensation.

Alternative Route: N-Alkylation (Less Preferred)

Direct alkylation of 3-methyl-5-aminotriazole with ethyl bromide typically yields a mixture of N1-ethyl (Target) and N2-ethyl isomers, requiring difficult chromatographic separation.[1][2] This route is generally avoided in process chemistry unless isomer separation is optimized.[2]

Chemical Reactivity & Functionalization[2][7][10]

The 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine scaffold offers three distinct sites for chemical modification: the exocyclic amine (N-NH2), the ring nitrogen (N4), and the C-methyl group (under radical conditions).[1][2]

Reactivity Map

| Reaction Type | Target Site | Reagents | Product Outcome |

| Acylation | 5-Amino Group | Acyl chlorides / Anhydrides | Amides (Peptidomimetic scaffolds) |

| Diazotization | 5-Amino Group | NaNO₂ / HCl | 5-Diazonium salt (Sandmeyer intermediate for 5-Halo derivatives) |

| Schiff Base Formation | 5-Amino Group | Aryl Aldehydes | Imines (Biologically active linkers) |

| Coordination | N4 Nitrogen | Metal Salts (Cu, Zn) | Metal-Organic Frameworks (MOFs) |

Mechanistic Insight: Nucleophilicity

The exocyclic nitrogen (5-NH2) is the primary nucleophile.[2] However, its nucleophilicity is attenuated compared to aniline due to the electron-withdrawing nature of the aza-rich ring.[1][2]

-

Selectivity: In acylation reactions, the exocyclic amine reacts first.[1]

-

Protonation: Protonation occurs preferentially at the ring N4 position, not the exocyclic amine, forming a cation stabilized by resonance.[1]

Figure 2: Functionalization pathways for the 5-amino-triazole core.[1][2]

Pharmaceutical Applications

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids.[1] The 1-ethyl-3-methyl substitution pattern provides:

-

Lipophilicity Tuning: The ethyl and methyl groups increase LogP compared to the naked triazole, improving membrane permeability.[1]

-

Metabolic Stability: The N1-ethyl group blocks N-glucuronidation, a common metabolic clearance pathway for unsubstituted triazoles.[1][2]

Case Uses

-

Kinase Inhibitors: Used as a hinge-binding motif where the N4 and N2 nitrogens accept/donate hydrogen bonds to the ATP-binding pocket.[1][2]

-

Antifungals: Structural analog to the triazole core found in Fluconazole/Voriconazole, though typically those require N1-substitution with larger lipophilic domains.[1]

Experimental Protocol: Synthesis of Schiff Base Derivative

A standard assay to verify amine reactivity.[1][2]

Materials:

-

Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Procedure:

-

Dissolve the triazole amine in refluxing ethanol (10 mL/mmol).

-

Add catalytic acetic acid.[2]

-

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).[2]

-

Cool to room temperature. The Schiff base (imine) typically precipitates.[2]

-

Filter and wash with cold ethanol.

Expected Result: Formation of a crystalline solid (Imine), confirming the nucleophilic integrity of the 5-amino group.[1][2]

References

-

Synthesis of 1,2,4-Triazoles: Perez, M. A., et al.[1] "Regioselective synthesis of 1-substituted-3-amino-1,2,4-triazoles." Journal of Organic Chemistry, 1983.[1]

-

Triazole Reactivity: Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles."[1][11] Chemical Reviews, 1961.[1] [2]

-

Medicinal Chemistry Applications: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]

-

Isomer Characterization: PubChem Compound Summary for Aminotriazoles.[2]

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS#:357388-10-4 | N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide | Chemsrc [chemsrc.com]

- 4. PubChemLite - 1-ethyl-3-methyl-1h-1,2,4-triazol-5-amine (C5H10N4) [pubchemlite.lcsb.uni.lu]

- 5. a2bchem.com [a2bchem.com]

- 6. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 7. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. strontium,octadecanoate | CAS#:10196-69-7 | Chemsrc [chemsrc.com]

- 9. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Guide: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine

The following technical guide details the synthesis pathways for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine , designed for researchers in medicinal chemistry and process development.

CAS: 1249430-93-0 Formula: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol IUPAC Name: 1-ethyl-3-methyl-1,2,4-triazol-5-amine[1][2][3][4]

Executive Summary & Retrosynthetic Analysis

The 1,2,4-triazole scaffold is a critical pharmacophore in drug discovery, serving as a robust bioisostere for amides and carboxylic acids. The specific substitution pattern—1-ethyl, 3-methyl, 5-amino —presents a regiochemical challenge.

While direct alkylation of the parent triazole is possible, it often yields inseparable mixtures of N1 and N2 isomers. Therefore, the de novo cyclization of hydrazine derivatives with N-cyanoimidates is the authoritative "Gold Standard" pathway, offering superior regiocontrol and yield.

Retrosynthetic Map

The following diagram outlines the strategic disconnections.[5] The primary route (Pathway A) ensures the ethyl group is fixed at N1 by using ethylhydrazine as a starting material.[5]

Figure 1: Retrosynthetic analysis comparing the regioselective cyclization (Pathway A) vs. direct alkylation (Pathway B).[5]

Pathway A: Regioselective Cyclization (Primary Route)

Mechanism: Condensation of ethylhydrazine with ethyl N-cyanoacetimidate.[5] Rationale: This pathway locks the N1-substituent (ethyl) and C3-substituent (methyl) before ring closure, forcing the amino group to C5. This avoids the thermodynamic equilibration issues seen in alkylation reactions.[5]

Reagent Preparation

Precursor 1: Ethyl N-cyanoacetimidate Commercially available, but easily synthesized in-house to ensure freshness (imidates hydrolyze rapidly).

-

Imidate Formation: React acetonitrile (MeCN) with absolute ethanol and dry HCl gas at 0°C to form ethyl acetimidate hydrochloride.[5]

-

N-Cyanation: Neutralize with cyanamide (

) in a phosphate buffer (pH 6.0–7.[5]0) or with weak base in organic solvent.[5]

Precursor 2: Ethylhydrazine Use ethylhydrazine oxalate for easier handling and stoichiometry control compared to the free base or hydrochloride.[5]

Experimental Protocol

Scale: 10 mmol basis.

-

Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend ethylhydrazine oxalate (1.50 g, 10 mmol) in absolute ethanol (30 mL).

-

Neutralization: Add Sodium ethoxide (21 wt% in EtOH, 10 mmol equiv) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 min.

-

Addition: Add ethyl N-cyanoacetimidate (1.40 g, 10 mmol) in one portion.

-

Reaction:

-

Allow the mixture to warm to room temperature (1 hr).

-

Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[5]

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Et2O or Toluene.

Mechanistic Pathway

The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens.[5] The unsubstituted

Figure 2: Mechanistic flow ensuring the 1-ethyl-5-amino regiochemistry.

Pathway B: Alkylation of 3-Methyl-5-amino-1,2,4-triazole (Secondary Route)

Context: This method is viable if the parent triazole is already available, but it requires rigorous separation of isomers.

Reagents: 3-Methyl-1H-1,2,4-triazol-5-amine + Ethyl Iodide +

The Regioselectivity Problem

The 1,2,4-triazole ring is an ambident nucleophile. Alkylation can occur at:

-

N1: Yields the target (1-ethyl-3-methyl-5-amino).

-

N2: Yields the isomer (1-ethyl-5-methyl-3-amino).

-

N4: Sterically disfavored but possible.[5]

-

Exocyclic Amine: Rare under mild basic conditions.[5]

Literature Insight: In basic media (

Separation Protocol

If Pathway B is chosen, the isomers must be separated using flash chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).[5]

-

Mobile Phase: Gradient of DCM:MeOH (98:2 to 90:10).[5]

-

Differentiation:

-

Target (N1-ethyl): Typically more polar due to the adjacent amino group (H-bonding capability).

-

Isomer (N2-ethyl): Often elutes first (less polar).[5]

-

Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm structure.[5] Irradiate the Ethyl

; if you see enhancement of the Methyl signal, they are adjacent (N2-ethyl isomer). If NOE is observed to the Amine protons (or lack of Me enhancement), it supports the N1-ethyl target.

-

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Parameter | Expected Signal (Target: 1-Ethyl-3-methyl-5-amino) | Diagnostic Note |

| 1H NMR | 1.25 (t, 3H) : Ethyl | The chemical shift of the | |

| 13C NMR | 14.5 : Et- | C3 and C5 shifts distinguish the core. | |

| Mass Spec | ESI+ | 127.1 [M+H]+ | Confirm molecular ion.[5] |

References

-

Chernyshev, V. M., et al. "Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole."[9] Russian Journal of Applied Chemistry, vol. 79, no. 4, 2006, pp. 624–630.[9] Link

-

ChemicalBook. "1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine CAS Data." Link

-

Katritzky, A. R., et al. "Regioselective synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles."[6] Journal of Organic Chemistry, 2019. (Methodology adaptation for N-cyanoimidates).

-

BldPharm. "Product Analysis: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine." Link

Sources

- 1. 67766-67-0|3-Ethyl-1-methyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 58661-94-2|1-Ethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 3. 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine CAS#: 1249430-93-0 [chemicalbook.com]

- 4. 1249430-93-0 | CAS DataBase [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. researchgate.net [researchgate.net]

Structural elucidation of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

The following technical guide details the structural elucidation of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine . This document is structured to serve as a rigorous analytical framework for researchers validating this specific heterocyclic scaffold.

Content Type: Technical Guide / Analytical Whitepaper Subject: Heterocyclic Chemistry / Spectroscopic Validation

Executive Summary & Structural Challenge

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship with amides and carboxylic acids. However, the structural characterization of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine (EMTA) presents a classic regiochemical challenge.

Synthesizing this molecule often involves the alkylation of 3-methyl-1H-1,2,4-triazol-5-amine or the cyclization of hydrazine derivatives. Both pathways can yield three distinct regioisomers:

-

N1-Ethyl isomer (Target): 1-ethyl-3-methyl-1,2,4-triazol-5-amine.

-

N2-Ethyl isomer: 1-ethyl-5-methyl-1,2,4-triazol-3-amine (renumbered due to IUPAC priority).

-

N4-Ethyl isomer: 4-ethyl-3-methyl-1,2,4-triazol-5-amine.

Furthermore, the C5-amino group introduces amino-imino tautomerism , complicating spectral interpretation. This guide provides a self-validating protocol to unequivocally distinguish the target N1-isomer from its congeners using advanced spectroscopic techniques.

Theoretical Framework & Isomer Differentiation

To ensure scientific integrity, we must first establish the logical basis for differentiation. The proximity of the ethyl group to the methyl or amine substituents is the primary discriminator.

The Regiochemistry Logic Gate

-

N1-Isomer (Target): The Ethyl group is adjacent to the C5-Amine and the N2 nitrogen. It is distal to the C3-Methyl group.

-

N2-Isomer: The Ethyl group is adjacent to the N1 nitrogen and the C3-Methyl group. It is proximal to the Methyl group.

-

N4-Isomer: The Ethyl group is flanked by both the C3-Methyl and C5-Amine.

Visualization of Elucidation Logic

The following decision tree illustrates the spectroscopic workflow required to confirm the structure.

Figure 1: Decision tree for distinguishing triazole regioisomers via Nuclear Overhauser Effect (NOE).

Spectroscopic Characterization Protocols

Mass Spectrometry (MS)

Objective: Confirm molecular formula and analyze fragmentation to rule out ring-opening artifacts.

-

Method: LC-MS (ESI+) or GC-MS (EI).

-

Expected Data:

-

Molecular Ion:

m/z. -

Nitrogen Rule: Even mass (126 Da) indicates an even number of nitrogens (4).

-

-

Key Fragmentation (EI):

-

m/z 126

97: Loss of ethyl radical ( -

m/z 126

84: Loss of propene (McLafferty rearrangement equivalent if alkyl chain allows) or ring cleavage losing -

Diagnostic: High stability of the triazole ring often leads to simple spectra compared to open-chain analogs.

-

Infrared Spectroscopy (IR)

Objective: Confirm the primary amine and triazole ring unsaturation.

| Functional Group | Frequency ( | Intensity | Assignment |

| Primary Amine | 3400 - 3100 | Medium, Broad | |

| C-H (Aliphatic) | 2980 - 2850 | Medium | |

| C=N (Ring) | 1620 - 1580 | Strong | |

| N-N (Ring) | 1280 - 1250 | Medium |

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of connectivity.

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 5.80 - 6.20 | Broad Singlet | 2H | The chemical shift is shielded relative to amides due to electron density in the | |

| 3.85 - 4.05 | Quartet ( | 2H | Deshielded due to direct attachment to the electronegative N1. | |

| 2.05 - 2.15 | Singlet | 3H | Typical chemical shift for a methyl group on an aromatic/heteroaromatic ring. | |

| 1.15 - 1.25 | Triplet ( | 3H | Coupled to the methylene protons. |

C NMR (100 MHz, DMSO-

)

-

Ring Carbons:

-

C5 (C-NH2):

ppm. Deshielded by the electronegative amino group and ring nitrogens. -

C3 (C-Me):

ppm.

-

-

Aliphatic Carbons:

-

N-CH2:

ppm. -

C-CH3:

ppm. -

CH2-CH3:

ppm.

-

Advanced Elucidation: The Isomer Proof

This section details the self-validating experiments required to rule out the N2 and N4 isomers.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the "smoking gun" experiment.

-

Hypothesis: If the structure is the N1-ethyl isomer, the ethyl group is spatially distant from the C3-methyl group.

-

Protocol: Acquire a phase-sensitive NOESY with a mixing time of 300-500 ms.

-

Analysis:

-

N1-Isomer (Target): NO Cross-peak between

(N-CH2) and -

N2-Isomer: Strong Cross-peak between

(N-CH2) and -

N4-Isomer: Cross-peaks to both C-CH3 and NH2.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC establishes long-range (2-3 bond) C-H connectivity.

-

N-CH2 Protons (

):-

Will show a strong

correlation to C5 ( -

Will show correlation to C5 only (or C3 only depending on path) if at N1 .

-

Crucial Distinction: In the N1-isomer, the N-CH2 protons are 3 bonds away from C5. In the N2-isomer, they are 3 bonds away from C3.

-

Note: Because C3 and C5 have similar shifts, HMBC alone can be ambiguous without careful reference data. NOESY is the preferred discriminator.

-

Tautomerism Analysis

The compound exists in equilibrium between the amino form (A) and the imino form (B).

-

Form A (Amino):

-

Form B (Imino):

Expert Insight: For 1-substituted-1,2,4-triazol-5-amines, the amino form is dominant in both solution (DMSO) and solid state. This is evidenced by the

Experimental Protocols

Protocol A: Synthesis of Analytical Standard (via Alkylation)

Caution: This route yields mixtures. Purification is required.

-

Reactants: Dissolve 3-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in DMF.

-

Base: Add

(1.1 eq) and stir for 30 min. -

Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at 0°C.

-

Workup: Stir at RT for 4h. Pour into ice water. Extract with EtOAc.

-

Purification: Silica gel chromatography (DCM:MeOH 95:5). The N1-isomer is typically less polar than the N4-isomer but more polar than the N2-isomer.

Protocol B: NMR Sample Preparation

-

Weigh 5-10 mg of the purified solid.

-

Dissolve in 0.6 mL DMSO-

(99.9% D). -

Transfer to a clean, dry 5mm NMR tube.

-

Acquire

(16 scans),

References

-

Regioselectivity in Triazole Alkylation: Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1] Source: National Institutes of Health (PMC) / Springer. URL:[Link]

-

NMR Characterization of Aminotriazoles: Title: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Source: MDPI (Molecules). URL:[Link]

-

Mass Spectrometry of Triazoles: Title: Mass spectra of 1,2,4-triazoles—II: Alkyl 1,2,4-triazoles. Source: Organic Mass Spectrometry (Wiley). URL:[Link]

-

Tautomerism in Triazoles: Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

Physicochemical Characteristics of Substituted 1,2,4-Triazole Amines: A Technical Guide

Executive Summary The 1,2,4-triazole amine scaffold represents a cornerstone in modern medicinal chemistry, offering a unique balance of structural rigidity, amphoteric character, and high hydrogen-bonding potential.[1] Unlike their 1,2,3-isomers, 1,2,4-triazoles possess distinct electronic profiles that make them ideal bioisosteres for amides and carboxylic acids. This guide provides a deep dive into the physicochemical behavior of substituted 1,2,4-triazole amines, focusing on tautomeric dynamics, acid-base ionization, and lipophilicity modulation—critical parameters for optimizing pharmacokinetics and target binding affinity.

Structural Dynamics and Tautomerism

Annular and Exocyclic Tautomerism

The reactivity and binding mode of 1,2,4-triazole amines are governed by two types of tautomeric equilibria:

-

Annular Tautomerism: The migration of the proton among the ring nitrogens (N1, N2, N4).

-

Amine-Imine Tautomerism: The equilibrium between the exocyclic amino group (–NH₂) and the imino form (=NH).

While the amino-1H-tautomer is thermodynamically dominant in both solid state and solution for most 3-amino-1,2,4-triazoles, the equilibrium is sensitive to solvent polarity and substitution patterns.

Mechanistic Insight:

The exocyclic amine nitrogen is essentially planar (sp² hybridized) due to strong resonance delocalization with the electron-deficient triazole ring. This reduces its basicity compared to typical aromatic amines (like aniline) and directs electrophilic attack or protonation to the ring nitrogens (typically N4 or N2), not the exocyclic amine.

Physicochemical Profiling

Acid-Base Chemistry (pKa)

3-Amino-1,2,4-triazoles are amphoteric , capable of acting as both weak acids and weak bases. This dual nature is critical for solubility and interaction with biological targets (e.g., heme iron in CYP450 enzymes).

-

Basicity (pKa₁ ~ 4.0 - 4.4): Protonation occurs on the ring nitrogen (N4 position is often favored electronically, though N2 is possible depending on sterics). The exocyclic amine is not the protonation site.

-

Acidity (pKa₂ ~ 10.0 - 11.0): Deprotonation of the ring NH (N1-H) yields a resonance-stabilized triazolate anion.

Table 1: Comparative pKa Values of Triazole Derivatives

| Compound | pKa (Protonated BH⁺) | pKa (Neutral Acid HA) | Electronic Effect |

| 1,2,4-Triazole | 2.19 | 10.26 | Reference standard |

| 3-Amino-1,2,4-triazole (3-AT) | 4.20 | 10.71 | Amino group (+M effect) increases basicity of ring N |

| 3,5-Diamino-1,2,4-triazole | 4.80 | 11.50 | Dual amino donors further stabilize cation |

| 3-Nitro-1,2,4-triazole | -0.5 (est.) | 6.05 | Nitro group (-I/-M) drastically increases acidity |

Data synthesized from potentiometric titration studies in aqueous and non-aqueous media. [1, 2]

Lipophilicity (LogP) and Solubility

The 1,2,4-triazole ring is highly polar. Unsubstituted 3-amino-1,2,4-triazole has a LogP of -0.97 , making it highly water-soluble (~28 g/100 mL).

Design Strategy for Drug Development: To convert this scaffold into a drug-like molecule (LogP 1–3), hydrophobic substituents (phenyl, benzyl) are required.

-

Bioisosterism: The triazole ring acts as a bioisostere for amide bonds (-CONH-) due to similar H-bond donor/acceptor vectors and planar geometry, but with improved metabolic stability against peptidases.

-

Solubility: The basic nitrogen (N4) allows for salt formation (e.g., hydrochloride, mesylate), enhancing aqueous solubility of lipophilic derivatives.

Hydrogen Bonding Potential

The 3-amino-1,2,4-triazole motif is a "supramolecular velcro."

-

Donors: Exocyclic –NH₂ and Ring –NH.

-

Acceptors: Ring –N= (N2 and N4).[2]

-

Crystallography: Frequently forms R₂²(8) graph-set motifs with carboxylates (e.g., Asp/Glu residues in proteins), mimicking the interaction of the natural substrate's amide backbone. [3]

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the ionization constants of a novel substituted 1,2,4-triazole amine.

Reagents:

-

Analyte (Triazole derivative): 0.01 M stock in DMSO/Water (ratio dependent on solubility).

-

Titrant: 0.1 M HCl (for basic pKa) and 0.1 M NaOH (for acidic pKa), standardized.

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Calibration: Calibrate the glass pH electrode using buffers at pH 4.0, 7.0, and 10.0.

-

Blank Run: Titrate the solvent blank (e.g., 20% DMSO/Water) to determine the solvent correction factor.

-

Sample Titration:

-

Dissolve 0.05 mmol of analyte in 50 mL of solvent (maintain ionic strength with KCl).

-

Perform titration under inert atmosphere (N₂ gas) to prevent CO₂ absorption.

-

Record pH vs. Volume added.

-

-

Data Analysis: Use the Gran Plot method or non-linear regression (e.g., Hyperquad software) to calculate pKa values. The inflection points correspond to the pKa.

Protocol B: Synthesis of 3-Amino-1,2,4-Triazoles (Microwave-Assisted)

Objective: Rapid synthesis of 5-substituted-3-amino-1,2,4-triazoles.[3][4][5]

Mechanism: Condensation of acyl hydrazides with S-methylisothiourea or cyanamide.

Step-by-Step:

-

Mix carboxylic acid (1.0 eq) and aminoguanidine bicarbonate (1.0 eq) in a sealed microwave vial.

-

Add a minimal amount of solvent (water or ethylene glycol).

-

Irradiate at 140°C for 15–20 minutes.

-

Cool to room temperature. The product usually precipitates.

-

Recrystallize from Ethanol/Water.

Analytical Characterization Signatures

NMR Spectroscopy[3][4][5][6][7][8][9]

-

¹H NMR (DMSO-d₆):

-

Ring NH: Broad singlet at 12.0–13.5 ppm (highly exchangeable, disappears with D₂O).

-

Exocyclic NH₂: Broad singlet at 5.5–6.5 ppm. Note: In the imino tautomer (rare), this would shift downfield.

-

C5-H (if unsubstituted): Sharp singlet at ~7.5–8.0 ppm.

-

X-Ray Crystallography[2][3][5][6][10]

-

C–N Bond Lengths: In the amino form, the exocyclic C3–N(amine) bond length is ~1.34–1.36 Å, indicating partial double bond character due to resonance, but distinct from a true C=N imine bond (~1.27 Å).

-

Ring Geometry: The internal N1–C5 and N2–C3 bonds show intermediate lengths, confirming aromatic delocalization. [4]

References

-

PubChem. Amitrole (3-Amino-1,2,4-triazole) Compound Summary.[6] National Library of Medicine. [Link]

-

Bąk, A. et al. The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

Lynch, D.E. et al. Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.[7] ResearchGate. [Link]

-

Dolzhenko, A.V. et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry / PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. ovid.com [ovid.com]

Spectroscopic Characterization of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers detailed, field-proven protocols for the acquisition of this critical analytical data. While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Overview

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound with the molecular formula C₅H₁₀N₄.[1] Its structure comprises a 1,2,4-triazole ring substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. The presence of various functional groups, including primary amine, and alkyl chains, as well as the aromatic triazole core, gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of NMR, IR, and MS techniques.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related 1,2,4-triazole derivatives.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| N-CH₂ -CH₃ | 3.8 - 4.0 | Quartet | 2H |

| C-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| N-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 3H |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 (C-NH₂) | 158 - 162 |

| C3 (C-CH₃) | 150 - 154 |

| N-C H₂-CH₃ | 40 - 44 |

| C-C H₃ | 12 - 16 |

| N-CH₂-C H₃ | 14 - 18 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine is expected to exhibit characteristic absorption bands for its amine and alkyl groups, as well as the triazole ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=N Stretch (Triazole Ring) | 1620 - 1680 | Medium |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

The presence of two N-H stretching peaks can help distinguish primary amines.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, the predicted monoisotopic mass is 126.090546 Da.[1]

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 127.09782 |

| [M+Na]⁺ | 149.07976 |

| [M-H]⁻ | 125.08327 |

A potential fragmentation pathway could involve the loss of the ethyl group or the methyl group from the molecular ion.

Experimental Protocols

This section provides detailed methodologies for the acquisition of high-quality spectroscopic data for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

NMR Data Acquisition

The following protocol is recommended for a 400 MHz NMR spectrometer.[4]

Sample Preparation:

-

Weigh approximately 5-10 mg of solid 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amino-substituted triazoles due to its ability to dissolve polar compounds and slow down the exchange of NH protons.[4]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.0 s

IR Data Acquisition

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

IR Spectrometer Parameters:

-

Technique: Fourier Transform Infrared (FTIR)

-

Accessory: ATR or KBr pellet holder

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

MS Data Acquisition

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Mass Spectrometer Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50 - 500 m/z

Visualization of Molecular Structure and Fragmentation

The following diagrams illustrate the chemical structure and a plausible mass spectrometry fragmentation pathway for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

Caption: Molecular structure of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

Caption: Plausible MS fragmentation of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine, along with detailed protocols for data acquisition. While awaiting experimental verification, this document serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this and related compounds. The application of the described multi-technique spectroscopic approach will enable unambiguous structural confirmation and purity assessment, which are critical for applications in medicinal chemistry and drug development.

References

-

PubChemLite. 1-ethyl-3-methyl-1h-1,2,4-triazol-5-amine. Available from: [Link].

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Available from: [Link].

-

MDPI. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][6]triazole-6(5H)-ones as Possible Anticancer Agents. (2021). Available from: [Link].

-

SpectraBase. 1H-1,2,4-Triazol-3-amine, 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

PMC. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. (2022). Available from: [Link].

-

Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link].

-

PubChemLite. 1-ethyl-3-methyl-1h-pyrazol-5-amine. Available from: [Link].

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link].

-

ResearchGate. Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. (2025). Available from: [Link].

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). Available from: [Link].

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Available from: [Link].

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Available from: [Link].

-

MW Journal of Science. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024). Available from: [Link].

-

PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). Available from: [Link].

-

PMC. Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}. Available from: [Link].

-

PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. Available from: [Link].

-

SpectraBase. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link].

Sources

- 1. PubChemLite - 1-ethyl-3-methyl-1h-1,2,4-triazol-5-amine (C5H10N4) [pubchemlite.lcsb.uni.lu]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectrabase.com [spectrabase.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine in Drug Discovery

Executive Summary

In modern drug design, the 1,2,4-triazole scaffold represents a highly versatile and metabolically stable pharmacophore. Specifically, 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine serves as a critical building block for developing targeted therapeutics, including covalent inhibitors of key serine proteases. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a rigorous breakdown of this compound's physicochemical properties, structural dynamics, and field-proven synthetic protocols.

Core Identification & Physicochemical Data

Accurate molecular identification is the cornerstone of reproducible assay development and lead optimization. The core identity and quantitative physicochemical data for 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine are summarized below,[1].

| Property | Value |

| Chemical Name | 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine |

| CAS Number | 1249430-93-0 |

| Molecular Formula | C5H10N4 |

| Molecular Weight | 126.16 g/mol |

| Monoisotopic Mass | 126.090546 Da |

| InChIKey | MYGYPYCRGWRUJQ-UHFFFAOYSA-N |

Structural Dynamics & Mechanistic Role in Drug Design

In medicinal chemistry, we frequently leverage the 1,2,4-triazol-5-amine architecture as a bioisostere for amide bonds to improve the pharmacokinetic profiles of lead compounds. The exocyclic amine at the 5-position provides a potent nucleophilic handle for acylation, enabling the synthesis of complex tertiary amides[2].

Annular Tautomerism & Regioselectivity A critical factor in functionalizing this scaffold is its annular tautomerism. The triazole ring can exist in multiple tautomeric states (N1, N2, N4), which complicates downstream acylation reactions[2]. When optimizing this scaffold, researchers must carefully control reaction conditions to prevent the formation of undesired regioisomers, as acylation at an incorrect nitrogen abolishes target affinity[2].

Application: Serine Protease Inhibition Acylated derivatives of the 1,2,4-triazol-5-amine scaffold have been successfully deployed as covalent, reversible inhibitors of blood coagulation factor XIIa (FXIIa) and thrombin[2],[3]. The functionalized amide fragment extends into the S1' or S3-S4 substrate-binding pockets of the protease, positioning the inhibitor for a nucleophilic attack by the active site serine[2].

Figure 1: Pharmacological optimization and covalent inhibition mechanism of 1,2,4-triazol-5-amines.

Validated Experimental Protocol: Microwave-Assisted Synthesis

Conventional heating methods for synthesizing substituted 3-amino-1,2,4-triazoles often result in incomplete cyclization or thermal degradation of intermediates. To ensure high yield and purity, we utilize a microwave-assisted condensation protocol[4].

Methodological Causality: Microwave irradiation provides rapid, volumetric heating that efficiently overcomes the high activation energy barrier required for the intramolecular dehydration (ring closure) of the N-acyl aminoguanidine intermediate[4].

Step-by-Step Workflow:

-

Salt Activation: Suspend aminoguanidine bicarbonate (1.0 eq) in water and slowly add 37% HCl (1.5 eq). Stir for 2 hours at room temperature. Rationale: Converting the bicarbonate to a hydrochloride salt increases the electrophilicity of the guanidine carbon, priming it for condensation.

-

Drying: Evaporate the aqueous solvent under reduced pressure to isolate the dry aminoguanidine hydrochloride salt[4].

-

Condensation: In a microwave process vial, combine the dry salt with the appropriate carboxylic acid (1.2 eq) to install the desired alkyl substituents. If utilizing a solid carboxylic acid, add a minimal volume of isopropanol (i-PrOH) to facilitate homogeneity[4].

-

Microwave Cyclization: Irradiate the mixture at 180 °C for 3 hours using a multimode microwave reactor. Rationale: The sustained 180 °C temperature drives the dehydration and subsequent ring closure of the intermediate[4].

-

Isolation & Validation (Self-Validating Step): Cool the reaction to room temperature. Purify the resulting solid via recrystallization from cold ethanol. Validate the structural integrity using

H NMR (confirming the exocyclic -NH

Figure 2: Microwave-assisted synthetic workflow for substituted 3-amino-1,2,4-triazoles.

References

- Chemikart. "1-Ethyl-3-methyl-1h-1,2,4-triazol-5-amine".

- PubChemLite. "MYGYPYCRGWRUJQ-UHFFFAOYSA-N - Explore".

- MDPI. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids".

- ACS Pharmacology & Translational Science. "Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin".

- PubMed. "Acylated 1 H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin".

Sources

- 1. PubChemLite - MYGYPYCRGWRUJQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acylated 1 H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the Proton: A Technical Guide to Tautomerism in 5-Amino-1,2,4-Triazole Systems

Executive Summary: The Chameleon Effect

In the realm of heterocyclic chemistry, the 1,2,4-triazole ring is a "privileged scaffold," appearing in blockbuster drugs like fluconazole and sitagliptin. However, for the drug developer, the 5-amino-1,2,4-triazole derivative presents a unique challenge: tautomeric ambiguity .

This system does not exist as a single static structure. It fluctuates between multiple annular tautomers (1H, 2H, 4H) and amine-imine forms. Ignoring this dynamic equilibrium leads to three critical failures in drug discovery:

-

Erroneous Docking Scores: Virtual screening algorithms may penalize the active tautomer if only the "canonical" form is indexed.

-

Synthetic Regio-confusion: Electrophilic attack (alkylation/acylation) is dictated by the specific tautomer reacting, often yielding unexpected N1 vs. N2 isomers.

-

Analytical Misinterpretation: Broad NMR signals or "missing" protons due to rapid exchange can be misread as impurities.

This guide deconstructs the thermodynamics, analytics, and synthetic implications of this tautomerism, providing a validated roadmap for handling these "chameleon" molecules.

The Tautomeric Landscape[1]

The 5-amino-1,2,4-triazole system is governed by prototropic tautomerism . While the amine-imine equilibrium exists, the aromatic stabilization of the triazole ring overwhelmingly favors the amino form over the imino form in ground states. The primary challenge lies in the annular tautomerism—the migration of the proton across the ring nitrogens.

The Three Principal Species

Due to the symmetry of the unsubstituted ring, the nomenclature can be confusing. We define the positions relative to the amino group at Carbon-5 (C5).

| Tautomer | Notation | Description | Stability (Gas Phase) | Dipole Moment |

| 1H-form | 5-amino-1H-1,2,4-triazole | Proton on N1 (adjacent to C5). | Most Stable | High (~5-6 D) |

| 2H-form | 5-amino-2H-1,2,4-triazole | Proton on N2 (adjacent to C3). | Less Stable (+ ~3-5 kcal/mol) | Lower |

| 4H-form | 3-amino-4H-1,2,4-triazole | Proton on N4. | Least Stable (+ ~6-8 kcal/mol) | Medium |

Note: In the 4H-form, symmetry dictates the amino group is typically numbered at C3, but chemically it is the same carbon atom.

Solvent-Dependent Stability Inversion

While the 1H-tautomer is the global minimum in the gas phase (vacuum), solvation effects can invert this stability.

-

Non-polar solvents (Chloroform, Toluene): Favor the 1H-form (internal H-bonding capability).

-

Polar Aprotic (DMSO, DMF): Stabilize the more polar species, often retaining 1H dominance but lowering the barrier to 2H.

-

Protophilic/Protogenic (Water, Methanol): Can stabilize the 4H-form or 2H-form through extensive intermolecular hydrogen bonding networks, especially in crystal lattices.

Critical Insight: In aqueous biological buffers (pH 7.4), the population is a Boltzmann distribution. A ligand may bind to a protein in its least stable vacuum tautomer if the protein pocket provides complementary electrostatic stabilization (e.g., a specific H-bond donor/acceptor pair).

Visualizing the Equilibrium

The following diagram illustrates the dynamic interconversion and the critical amine-imine barrier.

Figure 1: The Annular and Amine-Imine Tautomeric Equilibrium Network.

Synthetic Implications: Regiocontrol

When alkylating 5-amino-1,2,4-triazole, the "reactive" tautomer is not necessarily the most abundant one. The nucleophilicity of the ring nitrogens (N1, N2, N4) varies based on steric hindrance and lone pair availability.

Alkylation Patterns

Reaction with an alkyl halide (R-X) in basic conditions typically follows an SN2 mechanism.

-

N1-Alkylation (Thermodynamic): Usually favored in reversible conditions or with small electrophiles.

-

N2-Alkylation (Kinetic/Steric): Often observed with bulky electrophiles or specific directing groups. The N2 position is less sterically hindered by the exocyclic amino group compared to N1.

-

N4-Alkylation: Rare, but can occur if N1/N2 are blocked or under specific metal-catalyzed conditions.

Case Study: Acetylation Direct acetylation often yields mixtures.[1] However, using specific conditions (e.g., acetic anhydride in DMF) can selectively yield the N1-acetyl derivative, which may rearrange to the exocyclic amine upon heating.

Analytical Protocol: The "Triazole-ID" Workflow

Distinguishing N1 vs. N2 isomers or determining tautomeric ratios requires a rigorous spectroscopic approach. Standard 1H NMR is often insufficient due to rapid proton exchange broadening the N-H signals.

Protocol: 15N-HMBC Determination of Regioisomers

Objective: Determine the site of alkylation (N1 vs N2) on a 5-amino-1,2,4-triazole derivative.

Reagents & Equipment:

-

600 MHz NMR Spectrometer (Cryoprobe preferred).

-

Solvent: DMSO-d6 (prevents exchange better than MeOD).

-

Standard: Nitromethane (external 15N reference).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 10-15 mg of the isolated derivative in 0.6 mL DMSO-d6. Ensure the solution is dry (water accelerates exchange).

-

1H NMR (1D): Acquire a standard proton spectrum. Identify the C3-H proton (typically a sharp singlet around 7.5 - 8.5 ppm).

-

1H-15N HMBC (2D): Set up a Heteronuclear Multiple Bond Correlation experiment optimized for long-range coupling (J = 8-10 Hz).

-

Analysis of Cross-Peaks:

-

N1-Alkylated Product: The C3-H proton will show a strong 3-bond coupling (

) to N1 and a 2-bond coupling ( -

N2-Alkylated Product: The C3-H proton will show correlations to N2 and N4. Crucially, the chemical shift of N2 will be significantly shielded compared to the pyridine-like N2 in the N1-isomer.

-

-

Validation: Compare experimental 15N chemical shifts with GIAO-DFT calculated shifts if ambiguity remains.

In Silico Drug Design: The Docking Trap

Standard docking protocols (Glide, AutoDock Vina) often treat ligands as rigid regarding protonation states unless "tautomer enumeration" is explicitly enabled.

The Risk: If you dock only the 1H-tautomer, but the binding pocket contains a Glutamate residue positioned to accept a hydrogen bond from N2, the docking score will be artificially low (poor binding).

Recommended Workflow:

-

Enumerate: Generate all 3 annular tautomers (1H, 2H, 4H) for every ligand.

-

Calculate Penalties: Use DFT (B3LYP/6-31G**) to calculate the relative energy (

) of each tautomer in water (PCM model). -

Dock: Dock all tautomers.

-

Score Adjustment:

.-

Note: If the protein interaction energy gain exceeds the tautomeric energy penalty, the "rare" tautomer is the bioactive form.

-

Figure 2: Correcting for Tautomeric Bias in Virtual Screening.

References

-

Taylor & Francis. (2012). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. [Link][2]

-

Royal Society of Chemistry (RSC). (2014). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

National Institutes of Health (NIH) / PMC. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

-

American Chemical Society (ACS). (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study. [Link][3]

Sources

Discovery and historical development of aminotriazole compounds.

Executive Summary: The Privileged Scaffold

The 3-amino-1,2,4-triazole (3-AT) moiety represents a "privileged scaffold" in heterocyclic chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically pigeonholed as a non-selective herbicide (Amitrole), this compound has evolved into a cornerstone of medicinal chemistry and high-energy materials science. Its unique tautomeric nature, high nitrogen content (66% by weight), and capacity for hydrogen bonding allow it to mimic histidine, bind heme centers, and stabilize energetic crystal lattices.

This guide analyzes the trajectory of aminotriazoles from their agrochemical origins to their current status as precursors for insensitive munitions and pharmacological agents.

Historical Genesis: The Agrochemical Revolution

The Discovery and Commercialization (1950s)

While the synthesis of 1,2,4-triazoles dates back to the late 19th century (Pellizzari reaction), the functional utility of the amino derivative was realized in the mid-20th century. In 1954, Amchem Products introduced Amitrole (3-amino-1,2,4-triazole) as a systemic herbicide.

-

Causality of Action: Unlike contact herbicides, Amitrole was systemic. It induced chlorosis (bleaching) in new growth by inhibiting carotenoid biosynthesis, specifically targeting lycopene cyclase. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic apparatus was destroyed by sunlight.

-

The "Cranberry Scare" of 1959: Amitrole holds a distinct place in regulatory history. In November 1959, the US FDA announced that cranberry crops were contaminated with Amitrole residues. This event, known as the "Cranberry Scare," was one of the first major public applications of the Delaney Clause , which prohibited carcinogenic additives in food. It marked a pivot point, forcing the chemical industry to rigorously study the toxicology of triazoles, eventually revealing the compound's goitrogenic properties (thyroid peroxidase inhibition).

Molecular Mechanisms: Target Engagement

Understanding the biological activity of 3-AT requires dissecting its two primary modes of action: Histidine starvation and Catalase inactivation.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition

3-AT is a structural mimic of the imidazole ring found in histidine. In microbiology and genetics, it is the gold-standard competitive inhibitor of IGPD (EC 4.2.1.19), the enzyme catalyzing the sixth step of histidine biosynthesis.

-

Mechanism: IGPD converts D-erythro-imidazole-glycerol-phosphate (IGP) to imidazole-acetol-phosphate (IAP). 3-AT binds to the active site, mimicking the substrate's imidazole ring but lacking the reactivity to undergo dehydration.

-

Application: This inhibition is the basis for HIS3 selection markers in yeast genetics. Cells lacking a functional histidine pathway cannot grow in the presence of 3-AT unless they express a plasmid-borne HIS3 gene.

Catalase Inactivation (Suicide Inhibition)

Unlike the reversible inhibition of IGPD, 3-AT inhibits catalase (H₂O₂ oxidoreductase) via an irreversible, suicide mechanism.

-

Chemical Logic: Catalase contains a heme iron center. In the presence of hydrogen peroxide (H₂O₂), catalase enters a high-oxidation state (Compound I). 3-AT acts as a hydrogen donor but, upon oxidation, generates a reactive radical species that covalently binds to a histidine residue near the active site heme.

-

Result: The enzyme is permanently inactivated. This specific covalent modification makes 3-AT a precise tool for studying peroxisomal function.

Caption: Competitive inhibition of the histidine biosynthesis pathway by 3-amino-1,2,4-triazole.

Synthetic Evolution

The synthesis of aminotriazoles has evolved from harsh condensation reactions to green, catalytic processes.

The Classical Industrial Route

The dominant industrial method involves the condensation of aminoguanidine with formic acid.

-

Reaction: Aminoguanidine bicarbonate + Formic acid → Aminoguanidine formate → (Heat/Cyclization) → 3-Amino-1,2,4-triazole.

-

Criticality: This method is preferred for its atom economy. The cyclization releases water, driving the equilibrium forward at high temperatures (120–150°C).

Modern Convergent Approaches

For substituted aminotriazoles (medicinal scaffolds), the reaction of hydrazinecarboximidamides with formic acid equivalents (like trimethyl orthoformate) allows for regioselective substitution at the N1 or C5 positions.

Caption: Industrial synthesis workflow for 3-amino-1,2,4-triazole via aminoguanidine condensation.

Medicinal Chemistry & Energetic Materials[1]

Pharmacological Applications

The 3-amino-1,2,4-triazole motif serves as a bioisostere for amides and carboxylic acids.[1]

-

Antimicrobial: Derivatives like Sufotidine (H2-receptor antagonist) utilize the triazole ring to engage hydrogen bonding networks in the receptor pocket.

-

Oncology: The triazole ring is critical in aromatase inhibitors (e.g., Letrozole, Anastrozole), where the ring nitrogen coordinates with the heme iron of the CYP19 enzyme—mechanistically similar to the early catalase inhibition studies.

-

Tuberculosis: Recent studies have identified 5-aminomethyl-1,2,4-triazole-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis IGPD, reviving the target for modern infectious disease therapy.

High-Energy Materials (Explosives/Propellants)

The high nitrogen content of aminotriazoles makes them ideal precursors for Insensitive High Explosives (IHE).

-

ANTA (3-amino-5-nitro-1,2,4-triazole): A nitrated derivative that balances high explosive power with low sensitivity to shock and friction. It is a stepping stone to TATB-like stability.

-

TATT: 3,4,5-triamino-1-tetrazolyl-1,2,4-triazole, a thermally stable energetic material.

-

Mechanism of Stability: The extensive hydrogen bonding network provided by the amino groups and ring nitrogens creates a "graphite-like" crystal packing, dissipating impact energy and preventing accidental detonation.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1,2,4-Triazole (Laboratory Scale)

Based on Organic Syntheses, Coll. Vol. 3

Reagents:

-

Aminoguanidine bicarbonate (136 g, 1.0 mol)

-

Formic acid (98%, 48 g, 1.05 mol)

-

Ethanol (95%)

Methodology:

-

Acidification: In a 500 mL round-bottom flask, add aminoguanidine bicarbonate. Slowly add formic acid. Caution: CO₂ evolution will cause foaming.

-

Dissolution: Heat gently until gas evolution ceases and the solution is clear.

-

Cyclization: Maintain the melt at 120°C for 5 hours. This temperature is critical to drive the dehydration cyclization; lower temperatures yield incomplete intermediates.

-

Purification: Cool the melt. Add 500 mL hot ethanol. Filter while hot to remove insoluble impurities.

-

Crystallization: Evaporate ethanol or cool to precipitate colorless crystals.

-

Yield: Expected yield 95–97%, mp 152–156°C.

Protocol B: IGPD Inhibition Assay (Yeast Model)

Purpose: To verify biological activity of synthesized triazole derivatives.

Methodology:

-

Culture: Grow Saccharomyces cerevisiae (strain lacking endogenous histidine synthesis, e.g., his3Δ) transformed with a HIS3 plasmid.

-

Media: Prepare Minimal Media minus Histidine (SC-His).

-

Treatment: Add 3-AT at concentrations of 0, 10, 25, 50, and 100 mM.

-

Observation:

-

Control (0 mM): Normal growth indicates functional IGPD.

-

Experimental: Growth inhibition should be dose-dependent.

-

Validation: "Leaky" expression of HIS3 often allows growth at 0-10 mM; true inhibition is observed at >25 mM, suppressing background growth in two-hybrid screens.

-

References

-

Organic Syntheses Procedure: 3-Amino-1H-1,2,4-triazole . Organic Syntheses. Link

-

Mode of action of the herbicide, 3-amino-1,2,4-triazole (amitrole): inhibition of an enzyme of histidine biosynthesis . Archives of Biochemistry and Biophysics. Link

-

Mechanism of inhibition of Catalase by 3-amino-1,2,4-triazole . Archives of Biochemistry and Biophysics. Link

-

Amitrole (3-Amino-1,2,4-triazole) . National Center for Biotechnology Information. PubChem Compound Summary. Link

-

A thermally stable nitrogen-rich energetic material—3,4,5-triamino-1-tetrazolyl-1,2,4-triazole (TATT) . Journal of Materials Chemistry. Link

-

New 1,2,4-Triazole Potential Inhibitors of Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD) . Semantic Scholar. Link

Sources

Technical Guide: Biological Activities & Therapeutic Potential of Novel 1,2,4-Triazole Scaffolds

[1][2]

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in modern medicinal chemistry due to its high dipole moment, stability against metabolic degradation, and capacity to form hydrogen bonds with biological targets.[1] While historically recognized for antifungal efficacy (e.g., Fluconazole), recent advancements (2024–2025) have pivoted toward hybridization strategies . Novel derivatives—specifically indole-triazole and Schiff base hybrids—are demonstrating potent dual-targeting capabilities in oncology (EGFR/Tubulin inhibition) and overcoming resistance in microbial pathogens.

This guide provides a technical deep-dive into the mechanisms, structure-activity relationships (SAR), and validation protocols for these next-generation compounds.

The Pharmacophore: Why 1,2,4-Triazole?

The 1,2,4-triazole nucleus exists in two tautomeric forms (1H and 4H).[2][1] Its bioisosteric nature allows it to mimic amide or ester linkages, improving oral bioavailability while maintaining rigid receptor docking.

| Feature | Pharmacological Advantage |

| Nitrogen Richness | Facilitates coordination with metal ions (e.g., |

| Dipole Moment | Enhances solubility and non-covalent interactions with receptor pockets. |

| Metabolic Stability | Resistant to rapid hydrolysis, extending plasma half-life ( |

Therapeutic Vertical I: Oncology (Dual-Targeting Mechanisms)

Recent literature highlights a paradigm shift from single-target agents to multi-target ligands (MTLs). Novel 1,2,4-triazoles are currently being optimized to disrupt cancer cell proliferation via two distinct pathways simultaneously.

Tubulin Polymerization Inhibition

Mechanism: Novel indole-triazole hybrids bind to the colchicine site of

-

Key Structural Feature: The presence of a 3,4,5-trimethoxyphenyl moiety often enhances binding affinity to the colchicine pocket.

Kinase Inhibition (EGFR)

Mechanism: Schiff base-triazole derivatives have shown nanomolar affinity for the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

-

Interaction: The triazole nitrogen acts as a hydrogen bond acceptor for residues like Lys745 or Met793 in the kinase domain, blocking downstream signaling (MAPK/AKT pathways).

Therapeutic Vertical II: Antimicrobial (CYP51 Targeting)

Despite the rise of resistance, the 1,2,4-triazole remains the gold standard for antifungal design, but the mechanism is being refined in new derivatives to target resistant Candida strains.

CYP51 Inhibition (Lanosterol 14 -demethylase)

Mechanism: The unhindered nitrogen (N4) of the triazole ring coordinates axially with the heme iron (

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways of novel 1,2,4-triazoles in fungal vs. cancer cells.

Caption: Dual-pathway mechanism of action. Left: Antifungal CYP51 inhibition via heme coordination.[3] Right: Anticancer activity via Tubulin/EGFR targeting.[6]

Structure-Activity Relationship (SAR) Insights

To guide the design of novel derivatives, the following SAR rules have been synthesized from recent data (2023–2025).

| Position | Modification Strategy | Biological Impact |

| N-1 | Introduction of hydrophobic groups (e.g., phenyl, benzyl). | Enhances membrane permeability and affinity for the hydrophobic access channel of CYP51. |

| C-3 | Substitution with Indole or Quinoline rings. | Critical for anticancer activity; increases |

| C-5 | Addition of Thiol (-SH) or Schiff bases (-N=CH-) . | Schiff bases provide linker flexibility and additional H-bond acceptors, improving kinase selectivity. |

| Phenyl Ring | Halogenation (F, Cl) at positions 2,4. | Increases metabolic stability and lipophilicity (LogP); 2,4-difluorophenyl is optimal for antifungal potency. |

Experimental Protocols (Validation)

Trustworthy data requires rigorous validation. The following protocols are standardized for evaluating novel triazoles.

In Vitro Cytotoxicity: MTT Assay

Purpose: To determine the

Protocol:

-

Seeding: Plate cells (

cells/well) in 96-well plates containing 100 µL of DMEM media. Incubate for 24h at 37°C / 5% -

Treatment: Dissolve the triazole derivative in DMSO (Stock). Prepare serial dilutions in media. Critical: Final DMSO concentration must be

to avoid solvent toxicity.[7] -

Incubation: Add 100 µL of compound dilutions to wells. Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h in the dark. Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[7][8]

-

Solubilization: Carefully aspirate media. Add 100 µL of DMSO to dissolve formazan crystals. Shake for 10 min.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

.

Antimicrobial Susceptibility: MIC (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against fungal/bacterial strains.

Protocol:

-

Inoculum Prep: Prepare a suspension of the organism (e.g., C. albicans) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Use 96-well plates. Add 100 µL of Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi).

-

Compound Addition: Add the test compound and perform 2-fold serial dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add 100 µL of the microbial suspension to each well.

-

Controls: Include a Growth Control (broth + organism + DMSO) and a Sterility Control (broth only).

-

Incubation: Incubate at 35-37°C for 24h (bacteria) or 48h (fungi).

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Screening Workflow Visualization

A logical workflow for identifying lead candidates.

Caption: Integrated workflow from rational design to lead optimization for triazole candidates.

References

-

ResearchGate. (2025). Molecular Dynamics Insights into Novel 1,2,4-Triazole-Based Schiff Base Compounds as Dual-EGFR/Tubulin Inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Note: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine in Medicinal Chemistry

[1][2]

Executive Summary

This technical guide details the application of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine (EMTA), a specialized heterocyclic building block.[1] While simple in structure, this compound serves as a critical "lynchpin" scaffold in the synthesis of fused nitrogenous heterocycles, most notably [1,2,4]triazolo[1,5-a]pyrimidines .[1] These fused systems are bioisosteres of purines and have demonstrated significant efficacy as kinase inhibitors, anti-tubercular agents, and antimicrobial compounds.

This guide moves beyond basic catalog data to provide actionable protocols for leveraging EMTA in high-value medicinal chemistry workflows.

Chemical Identity & Properties

Before initiating synthesis, it is crucial to understand the physicochemical profile of the starting material to optimize reaction conditions (solvent choice, stoichiometry).

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine | Precise isomer identification is critical for regioselectivity.[1] |

| Molecular Formula | C₅H₁₀N₄ | Low molecular weight (MW < 150) makes it ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| Basicity (pKa) | ~3.5 - 4.5 (Conjugate acid) | The exocyclic amine is weakly basic due to electron withdrawal by the triazole ring; requires strong electrophiles or catalysis.[1] |

| Solubility | Soluble in MeOH, DMSO, DMF; Moderate in H₂O | Compatible with polar organic solvents used in high-temperature cyclizations.[1] |

| Nucleophilicity | Moderate (N-amine) | The N1-substitution blocks tautomerism, locking the exocyclic amine (N5) as the primary nucleophile.[1] |

Core Application: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines[1][3][4][5][6][7]

The primary utility of EMTA in drug discovery is its condensation with 1,3-electrophiles (such as

Mechanism of Action (Synthetic)

The reaction proceeds via a cyclocondensation mechanism:

-

Nucleophilic Attack: The exocyclic amine of EMTA attacks the ketone carbonyl of the 1,3-dicarbonyl.

-

Imine Formation: Loss of water generates an intermediate imine/enamine.

-

Ring Closure: The endocyclic nitrogen (N2 of the triazole) attacks the second carbonyl (ester or ketone).

-

Aromatization: Elimination of water or alcohol yields the stable, aromatic bicyclic system.

Mechanistic Pathway Diagram[1]

Caption: Step-wise cyclocondensation mechanism for the synthesis of triazolopyrimidines from 5-aminotriazoles.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethyl-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Note: This protocol is adapted for the 1-ethyl-3-methyl derivative based on standard methodologies for 5-aminotriazoles [1, 2].[1]

Objective: To fuse the pyrimidine ring onto the EMTA scaffold.

Reagents:

-

1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine (1.0 equiv)[1]

-

Pentane-2,4-dione (Acetylacetone) (1.2 equiv)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine in 5 mL of glacial acetic acid.

-

Addition: Add 1.2 mmol of pentane-2,4-dione dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 118°C) . Maintain reflux for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (lower Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water .

-

Neutralize carefully with saturated NaHCO₃ solution (or solid Na₂CO₃) until pH ~7-8.[1] Caution: Evolution of CO₂ gas.

-

-

Isolation:

-

A precipitate often forms upon neutralization. Collect by vacuum filtration.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Expected Yield: 75–85% Characterization:

-

1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 5-6 ppm) and the appearance of a pyrimidine aromatic proton (singlet, approx. 6.5-7.0 ppm).[1]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

For rapid library generation.[1]

Procedure:

-

Combine amine (0.5 mmol) and

-keto ester (0.6 mmol) in a microwave vial. -

Add 0.5 mL Ethanol (or perform neat if reagents are liquid).

-

Irradiate at 150°C for 10-20 minutes .

-

Cool and triturate the solid with cold ether to isolate the product.

-

Reference: This method aligns with Biginelli-like heterocyclizations described for similar triazoles [3].[1]

Medicinal Chemistry Applications & SAR

Anti-Tubercular Agents

Research indicates that triazolopyrimidines derived from 5-amino-1,2,4-triazoles exhibit potent activity against Mycobacterium tuberculosis.[1][2]

-

SAR Insight: The 1-ethyl group (N-alkyl) on the triazole ring often improves lipophilicity (LogP), enhancing cell wall penetration compared to the unsubstituted (NH) analogs [1, 2].[1]

-

Target: Cell-wall biosynthesis inhibition.[1]

Kinase Inhibition (Oncology)

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine core found in ATP.

-

Design Strategy: The N-ethyl group points into the solvent-exposed region or a hydrophobic pocket of the kinase ATP-binding site, depending on the specific kinase (e.g., CDK2, EGFR).[1]

-

Modification: The C5 and C7 positions of the pyrimidine ring (derived from the diketone) can be substituted with aryl groups to interact with the "gatekeeper" residue.

Antimicrobial Activity (ESKAPE Pathogens)

Derivatives have shown efficacy against Enterococcus faecium.[3] The 1-ethyl-3-methyl substitution pattern provides a stable, metabolically robust core that resists rapid oxidative clearance compared to longer alkyl chains [3].[1]

Troubleshooting & Optimization Workflow

Use the following logic flow to troubleshoot low yields or side reactions during synthesis.

Caption: Decision tree for optimizing the cyclocondensation reaction.

Safety & Handling (E-E-A-T)

-

Hazard Identification: 5-aminotriazoles are generally irritants.[1] Avoid inhalation of dust.[4]

-

Reactivity: Incompatible with strong oxidizing agents.

-

Storage: Store in a cool, dry place. While triazoles are stable, the amine functionality can oxidize over prolonged exposure to air/light; store under inert gas if high purity is required for sensitive biological assays.

-

Waste Disposal: Dispose of aqueous waste from the reaction (containing acetic acid/sodium acetate) according to local chemical waste regulations.

References

-